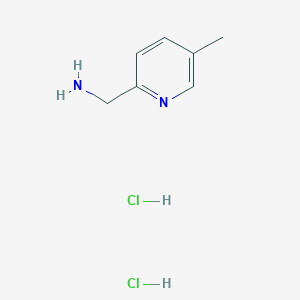

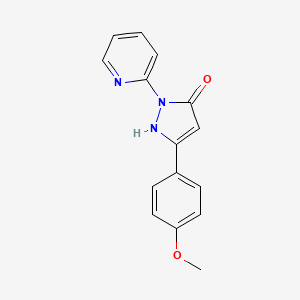

![molecular formula C22H28ClN3O2S B2505890 N-(benzo[d]thiazol-2-yl)-4-butoxy-N-(2-(dimethylamino)ethyl)benzamide hydrochloride CAS No. 1216958-16-5](/img/structure/B2505890.png)

N-(benzo[d]thiazol-2-yl)-4-butoxy-N-(2-(dimethylamino)ethyl)benzamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(benzo[d]thiazol-2-yl)-4-butoxy-N-(2-(dimethylamino)ethyl)benzamide hydrochloride" is a chemical entity that appears to be related to a class of compounds that include thiazole as a core structural motif. Thiazole is a heterocyclic compound containing both sulfur and nitrogen atoms, which is known for its significance in medicinal chemistry due to its presence in various biologically active compounds. The structure suggests that it may have potential biological activities, similar to other thiazole derivatives that have been reported to exhibit a range of pharmacological properties, including antimicrobial, anticancer, antidiabetic, and anti-inflammatory activities .

Synthesis Analysis

The synthesis of thiazole derivatives typically involves the formation of the thiazole ring followed by functionalization at various positions on the ring. For instance, the synthesis of N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives was achieved using benzoyl chloride and hydrazine, followed by the synthesis of N-(4-chloro benzylidene) aryl hydrazide . Similarly, the synthesis of N-(4-substituted-thiazolyl)oxamic acid derivatives involved the treatment of acetophenone with thiourea and iodine or the reaction of chloroacetylbenzene with thiourea to give the corresponding aminothiazoles . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to introduce the butoxy and dimethylaminoethyl groups.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often characterized using spectroscopic methods such as infrared spectroscopy, NMR spectroscopy, and mass spectroscopy, as well as X-ray diffraction studies . These techniques allow for the determination of the molecular conformation, the identification of functional groups, and the analysis of intermolecular interactions, such as hydrogen bonding and π-π interactions, which can influence the compound's stability and reactivity.

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, depending on the substituents attached to the thiazole ring. For example, the presence of amino groups can facilitate the formation of hydrogen bonds, as seen in the crystal packing of antipyrine-like derivatives . The reactivity of the thiazole ring can also be influenced by electron-donating or electron-withdrawing groups, which can affect the compound's antimicrobial activity . The specific reactivity of "this compound" would need to be investigated through experimental studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are crucial for their potential application as pharmaceutical agents. These properties are often determined experimentally and can be influenced by the nature of the substituents on the thiazole ring. For example, the introduction of a butoxy group could affect the lipophilicity of the compound, while the presence of a dimethylaminoethyl group could impact its basicity . The hydrochloride salt form of the compound suggests improved water solubility, which is beneficial for bioavailability.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

- Anti-inflammatory and Anticancer Properties : Compounds derived from thiazole and benzothiazole have been explored for their anti-inflammatory and anticancer activities. For example, certain derivatives have shown significant anti-inflammatory effects and potential anticancer activities across various cancer cell lines, indicating the utility of these compounds in developing therapeutic agents (Lynch et al., 2006); (Ravinaik et al., 2021).

Corrosion Inhibition

- Protection of Materials : Benzothiazole derivatives have been utilized as corrosion inhibitors for metals in acidic environments, demonstrating the chemical's potential in industrial applications for protecting materials against corrosion (Hu et al., 2016).

Antimicrobial Activity

- Antimicrobial Agents : Various thiazole derivatives have been synthesized and evaluated for their antimicrobial properties, indicating their potential use as novel antimicrobial agents. These compounds have shown effectiveness against a range of bacterial and fungal pathogens (Chawla, 2016); (Kaplancıklı et al., 2004).

Chemical Synthesis and Drug Development

- Drug Development : The structural diversity and reactivity of thiazole compounds enable their use in drug development and synthesis of novel pharmacologically active molecules. These compounds have been applied in generating a diverse array of potentially therapeutic agents, demonstrating the broad utility of thiazole derivatives in medicinal chemistry (Morgan et al., 1990).

Direcciones Futuras

The future directions for these compounds could involve further in vitro and in vivo studies to evaluate their potential medicinal applications. Additionally, structure-activity relationships of the new derivatives along with molecular docking studies could be performed to search for a potent inhibitor with enhanced activity .

Mecanismo De Acción

Target of Action

The primary target of this compound is related to the treatment of tuberculosis . Benzothiazole derivatives have been found to exhibit potent inhibition against Mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives have been found to interact with theDprE1 target in Mycobacterium tuberculosis . This interaction could potentially inhibit the growth of the bacteria, leading to its eventual eradication.

Biochemical Pathways

The compound likely affects the biochemical pathways related to the growth and proliferation of Mycobacterium tuberculosis. By inhibiting the DprE1 target, it may disrupt the essential processes of the bacteria, leading to its death .

Pharmacokinetics

A related study on benzothiazole derivatives indicated a favourable pharmacokinetic profile . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability and therapeutic efficacy.

Result of Action

The result of the compound’s action would likely be the inhibition of Mycobacterium tuberculosis growth, leading to a decrease in the symptoms of tuberculosis . The compound’s bactericidal activity could potentially eliminate the bacteria after exposure .

Propiedades

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-4-butoxy-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O2S.ClH/c1-4-5-16-27-18-12-10-17(11-13-18)21(26)25(15-14-24(2)3)22-23-19-8-6-7-9-20(19)28-22;/h6-13H,4-5,14-16H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYICKHSEVNEXQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)N(CCN(C)C)C2=NC3=CC=CC=C3S2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-fluoro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2505807.png)

![Benzyl 2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B2505808.png)

![Methyl 1-[2-(methylamino)ethyl]piperidine-4-carboxylate dihydrochloride](/img/structure/B2505809.png)

![2-[[1-(1,3,5-Trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2505811.png)

![(3-Chlorophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2505816.png)

![3-[(Oxolan-2-ylmethoxy)methyl]aniline](/img/structure/B2505822.png)

![2,6-Diethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2505828.png)

![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B2505830.png)